2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid

説明

Structural Characterization and IUPAC Nomenclature

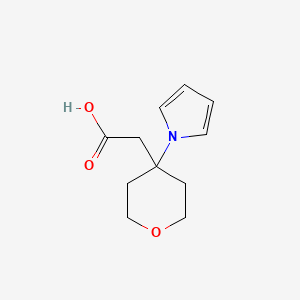

2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid exhibits a complex molecular structure characterized by the fusion of multiple heterocyclic components into a single molecular framework. The compound possesses the molecular formula C₁₁H₁₅NO₃ with a molecular weight of 209.24 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is more systematically named as 2-(4-pyrrol-1-yloxan-4-yl)acetic acid, where "oxane" represents the preferred IUPAC name for tetrahydropyran established in 2013.

The structural framework of this compound centers around a tetrahydropyran ring, which consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. Attached to the fourth carbon of this tetrahydropyran ring is a pyrrole moiety, which represents a five-membered aromatic heterocycle containing four carbon atoms and one nitrogen atom. The pyrrole ring system contributes significant electronic character to the overall molecule, as it contains a delocalized π-electron system that follows Hückel's rule for aromaticity with 4n+2 electrons.

The compound registry number 1573547-77-9 has been assigned by the Chemical Abstracts Service, providing a unique identifier for this specific molecular structure. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1COCCC1(CC(=O)O)N2C=CC=C2, which encodes the connectivity and arrangement of all atoms within the molecule. This notation clearly demonstrates the attachment of the pyrrole nitrogen to the quaternary carbon of the tetrahydropyran ring, along with the acetic acid substituent.

The three-dimensional conformation of this molecule presents interesting stereochemical considerations. The tetrahydropyran ring adopts a chair conformation in its lowest energy state, similar to cyclohexane, which places the pyrrole and acetic acid substituents in specific spatial orientations. This conformational preference influences both the physical properties and potential biological activities of the compound, as the spatial arrangement of functional groups determines how the molecule can interact with biological targets or participate in chemical reactions.

Historical Development of Pyrrole-Tetrahydropyran Hybrid Compounds

The development of compounds containing both pyrrole and tetrahydropyran structural elements represents a relatively recent advancement in heterocyclic chemistry, building upon decades of independent research into each heterocyclic system. The foundational understanding of pyrrole chemistry can be traced back to the pioneering work of German chemists Carl Paal and Ludwig Knorr in 1884, who independently developed what became known as the Paal-Knorr synthesis for preparing substituted pyrroles from 1,4-diketones. This seminal work established pyrrole as a synthetically accessible heterocycle and laid the groundwork for subsequent developments in pyrrole-containing compounds.

The historical significance of pyrrole extends far beyond synthetic chemistry, as pyrrole rings are fundamental components of numerous natural products essential to life processes. The pyrrole ring system is present in the amino acids proline and hydroxyproline, and forms the basic building blocks of complex macrocyclic structures such as porphyrins found in heme and chlorophyll. In these natural systems, four pyrrole rings are joined together in larger ring systems known as porphyrins, which serve critical functions in oxygen transport and photosynthesis. This biological relevance has driven continued interest in pyrrole chemistry throughout the twentieth and twenty-first centuries.

Parallel developments in tetrahydropyran chemistry have followed a somewhat different trajectory, with this heterocycle gaining prominence primarily through its role in carbohydrate chemistry and as a protecting group in organic synthesis. Tetrahydropyran rings form the core structure of pyranose sugars such as glucose, making them among the most abundant heterocyclic structures in nature. The use of 2-tetrahydropyranyl ethers as protecting groups, derived from the reaction of alcohols with 3,4-dihydropyran, became a standard technique in organic synthesis for temporarily masking hydroxyl functionality during complex synthetic sequences.

The convergence of pyrrole and tetrahydropyran chemistry into hybrid structures like 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid represents a more contemporary development, emerging from the broader trend toward designing molecules with multiple pharmacophoric elements. This approach reflects an understanding that biological activity often arises from the precise spatial arrangement of multiple functional groups, leading medicinal chemists to create increasingly sophisticated molecular architectures that combine elements from different heterocyclic families.

The specific compound 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid exemplifies this approach, as research indicates it may function as an aldose reductase inhibitor with potential applications in diabetes management. Aldose reductase represents an enzyme involved in glucose metabolism, and its inhibition has been explored as a therapeutic strategy for managing diabetic complications. The successful design of this compound demonstrates how historical knowledge of individual heterocyclic systems can be combined to create new molecules with specific biological targets.

Position in Heterocyclic Chemistry Taxonomy

Within the comprehensive taxonomy of heterocyclic chemistry, 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid occupies a unique position as a hybrid structure combining elements from two major classes of heterocyclic compounds. The systematic classification of heterocyclic compounds typically begins with ring size, dividing structures into five-membered and six-membered categories, each of which is further subdivided based on the number and nature of heteroatoms present.

The pyrrole component of this compound belongs to the five-membered heterocyclic family with one heteroatom, specifically falling into the same category as furan and thiophene. These compounds share the characteristic of being π-electron-excessive heterocycles, meaning they possess more π-electron density than benzene and consequently exhibit enhanced reactivity toward electrophilic substitution reactions. Pyrrole demonstrates aromatic character because the lone pair of electrons on the nitrogen atom participates in the delocalized π-electron system, creating a 4n+2 aromatic system according to Hückel's rule.

From a molecular orbital perspective, pyrrole can be considered as structurally analogous to the cyclopentadienyl anion, with the nitrogen atom contributing its lone pair to the aromatic π-system. This electronic structure gives pyrrole distinct properties compared to other nitrogen-containing heterocycles such as pyridine, where the nitrogen lone pair does not participate in the aromatic system. The aromatic character of pyrrole makes it significantly less basic than typical amines, with a conjugate acid pKa of approximately -3.8.

The tetrahydropyran component represents the six-membered heterocyclic family with one oxygen heteroatom, placing it in the same general category as pyridine and related compounds, though tetrahydropyran lacks the aromatic character of pyridine. Tetrahydropyran exists as a saturated heterocycle, adopting a chair conformation similar to cyclohexane in its lowest energy state. This conformational preference significantly influences the overall three-dimensional structure of molecules containing tetrahydropyran rings.

The combination of these two heterocyclic systems in a single molecule creates what can be classified as a polyheterocyclic compound, specifically a pyrrole-tetrahydropyran hybrid. Such hybrid structures represent an important subclass within heterocyclic chemistry, as they combine the electronic and steric properties of multiple heterocyclic systems. The electronic properties contributed by the aromatic pyrrole ring complement the conformational constraints imposed by the tetrahydropyran ring, resulting in molecules with unique three-dimensional shapes and electronic distributions.

| Heterocyclic Classification | Ring Size | Heteroatoms | Aromatic Character | Examples |

|---|---|---|---|---|

| Five-membered, one heteroatom | 5 | N, O, or S | Yes (π-excessive) | Pyrrole, Furan, Thiophene |

| Six-membered, one heteroatom | 6 | N, O, or S | Variable | Pyridine, Tetrahydropyran |

| Polyheterocyclic hybrids | Multiple rings | Multiple | Variable | Target compound |

This taxonomic position has implications for both the synthetic approaches used to prepare such compounds and their potential applications. The synthetic chemistry of polyheterocyclic compounds often requires sophisticated strategies that can construct multiple heterocyclic rings while maintaining the desired substitution patterns and stereochemistry. The Knorr pyrrole synthesis, which involves the reaction of α-amino-ketones with β-dicarbonyl compounds under acidic conditions, represents one approach that has been adapted for preparing pyrrole-containing hybrids.

特性

IUPAC Name |

2-(4-pyrrol-1-yloxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-10(14)9-11(3-7-15-8-4-11)12-5-1-2-6-12/h1-2,5-6H,3-4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKTXOMYUPBRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis typically follows a multi-step sequence involving:

- Construction of the tetrahydropyran ring system,

- Introduction of the pyrrole substituent at the 4-position of the tetrahydropyran ring,

- Functionalization with an acetic acid moiety at the same carbon center.

This approach generally involves alkylation, acylation, and condensation reactions to assemble the complex molecular framework.

Detailed Preparation Methods

Starting Materials and Precursors

- Tetrahydro-2H-pyran derivatives serve as the core scaffold.

- Pyrrole or pyrrolidine derivatives are used to introduce the nitrogen heterocycle.

- Acetic acid or its activated derivatives (e.g., acetic anhydride, esters) provide the acetic acid side chain.

Stepwise Synthetic Route

Step 1: Formation of 4-Pyrrol-1-yl Tetrahydro-2H-pyran

- The tetrahydropyran ring is functionalized at the 4-position by nucleophilic substitution or coupling with pyrrole.

- A typical method involves nucleophilic substitution of a 4-halo-tetrahydropyran derivative with pyrrole under basic or catalytic conditions.

- Alternatively, transition-metal catalyzed coupling can be employed for pyrrole attachment.

Step 2: Introduction of the Acetic Acid Side Chain

- The 4-position carbon bearing the pyrrole is further alkylated with a suitable acetic acid equivalent.

- This can be achieved via alkylation with haloacetic acid derivatives or through acylation reactions using activated carboxylic acid derivatives.

- Protection and deprotection strategies may be used to avoid side reactions.

Step 3: Purification and Characterization

- The crude product is purified by recrystallization or chromatography.

- Characterization is done by NMR, IR, and mass spectrometry to confirm the structure and purity.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrole substitution | 4-halo-tetrahydropyran + pyrrole, base (KOH), DMF, 80-100 °C | Reaction monitored by TLC; 1-2 hours reaction time |

| Acetic acid side chain introduction | Haloacetic acid derivative, base (NaH, K2CO3), solvent (THF, DMF), room temp to reflux | Alkylation step; may require inert atmosphere |

| Work-up and purification | Aqueous quench, extraction, recrystallization | Final product isolated as white solid |

Research Findings and Optimization

- The synthesis is reported to be efficient with good yields when optimized for reaction time and temperature.

- Base-promoted reactions in polar aprotic solvents (e.g., DMF) facilitate the substitution and alkylation steps.

- Careful control of temperature and stoichiometry prevents side reactions such as polymerization of pyrrole or over-alkylation.

- The product exhibits stability under standard laboratory conditions and can be stored as a solid.

Comparative Analysis with Related Compounds

| Feature | 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid | Related Thiopyran Analog (CAS 1573547-22-4) |

|---|---|---|

| Molecular Weight | 209.24 g/mol | 225.31 g/mol |

| Core Ring | Tetrahydro-2H-pyran | Tetrahydro-2H-thiopyran |

| Heterocyclic Substituent | Pyrrole | Pyrrole |

| Synthetic Complexity | Moderate | Slightly higher due to sulfur incorporation |

| Typical Applications | Research in medicinal chemistry | Similar, with potential variations in bioactivity |

Summary Table of Preparation Methodologies

| Preparation Step | Method Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Pyrrole attachment | Nucleophilic substitution or transition-metal catalyzed coupling | 4-halo-tetrahydropyran, pyrrole, base, DMF, 80-100 °C | Formation of 4-pyrrol-1-yl tetrahydropyran |

| Acetic acid side chain addition | Alkylation with haloacetic acid derivatives | Haloacetic acid derivative, base, THF/DMF, reflux | Introduction of acetic acid moiety at C4 |

| Purification | Recrystallization or chromatography | Solvent-dependent | Pure compound isolated |

化学反応の分析

Types of Reactions

2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, often using halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Formation of tetrahydropyran derivatives.

Substitution: Formation of N-substituted pyrrole derivatives.

科学的研究の応用

Inhibition of Enzymes

Research indicates that derivatives of tetrahydropyran compounds, including those related to 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid, can inhibit key enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. Studies have shown that modifications at specific positions on the pyrrole ring can enhance inhibitory potency significantly .

Neuroprotective Properties

Compounds with similar structures have been evaluated for neuroprotective effects in models of oxidative stress. For instance, pyrrole-based compounds have been reported to provide protection against neuronal damage induced by oxidative agents. The research highlights their potential as multitarget drugs for neurodegenerative diseases .

Anti-inflammatory Effects

The compound's ability to modulate phosphodiesterase activity has been explored for its anti-inflammatory properties. Inhibition of phosphodiesterase 4D (PDE4D) has been linked to reduced inflammatory cytokine levels, suggesting a therapeutic role in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Study 1: HMG-CoA Reductase Inhibition

In a study examining trans-tetrahydro derivatives, it was found that specific substitutions on the pyrrole ring led to compounds with up to five times the potency of existing inhibitors like compactin . This finding underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotection in Oxidative Stress Models

Another study highlighted the efficacy of pyrrole derivatives in protecting neuronal cells from oxidative damage. The compounds were tested against oxidative stressors like tert-butyl hydroperoxide, demonstrating significant protective effects, thereby paving the way for potential treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, facilitating its action in biological systems.

類似化合物との比較

2-(Oxan-4-yl)acetic Acid

- Structure : Lacks the pyrrole substituent, retaining only the THP ring and acetic acid.

- Properties : Simpler structure (C₇H₁₂O₃, MW: 144.17) with reduced steric hindrance and lower molecular weight compared to the pyrrole-containing compound. The absence of pyrrole diminishes aromatic interactions but improves hydrophilicity .

- Applications : Primarily used as a scaffold for synthesizing esters and amides in agrochemical research .

2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic Acid

2-{4-[2-(Trifluoromethyl)phenyl]-tetrahydro-2H-pyran-4-yl}acetic Acid

- Structure : Features a trifluoromethylphenyl group (C₁₄H₁₅F₃O₃, MW: 288.26).

- Properties : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to oxidation. Higher lipophilicity (LogP ~2.8) compared to the pyrrole derivative .

- Applications : Valued in agrochemicals for developing pesticides with prolonged environmental persistence .

2-(4-Ethyl-tetrahydro-2H-pyran-4-yl)acetic Acid

- Structure : Substituted with an ethyl group (C₉H₁₆O₃, MW: 172.22).

- Properties : The alkyl chain increases hydrophobicity (LogP ~0.9) but reduces aromatic interactions. Lower molecular weight simplifies synthetic modifications .

- Applications : Utilized in material science for creating hydrophobic polymers .

Analogues with Heterocyclic Variations

2-(1-Phenyl-1H-pyrazol-4-yl)acetic Acid

- Structure : Replaces THP-pyrrole with a pyrazole ring (C₁₁H₁₀N₂O₂, MW: 202.21).

- Properties : Pyrazole’s dual nitrogen atoms enable stronger hydrogen bonding and coordination with metal ions. Lower molecular weight but higher polarity compared to the pyrrole-THP compound .

- Applications : Used in coordination chemistry and as a ligand in catalytic systems .

Comparative Data Table

Key Research Findings

Pyrrole vs. Pyrazole : The pyrrole-containing compound exhibits stronger π-π stacking in receptor binding (e.g., PPAR targets ), while pyrazole analogues are preferred in metal-organic frameworks due to N–H bonding .

Electron-Withdrawing Groups : Chlorophenyl and trifluoromethyl substituents enhance electrophilicity and metabolic stability but reduce aqueous solubility compared to the parent pyrrole-THP compound .

Hydrophobicity : Ethyl and trifluoromethyl groups increase LogP values, favoring membrane permeability in drug design .

生物活性

The compound 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This document summarizes the biological activity, mechanisms, and research findings associated with this compound, providing insights into its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid is , with a molecular weight of approximately 211.25 g/mol. It features a pyrrole ring linked to a tetrahydro-pyran structure, which is believed to contribute to its pharmacological properties.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antimicrobial Activity: Studies have shown that tetrahydropyran derivatives can possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

- Anticancer Properties: Certain derivatives related to this compound have demonstrated antiproliferative effects against various human tumor cell lines, indicating potential as an anticancer agent .

- Enzyme Inhibition: Compounds containing pyrrole and tetrahydropyran moieties have been studied for their ability to inhibit enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis .

Biological Activity Data

A summary of key biological activities associated with 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid is provided in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid:

-

Anticancer Activity Study:

- A series of pyrrole derivatives were tested for their antiproliferative effects on human cancer cell lines. The results indicated that modifications in the pyrrole structure significantly enhanced their activity, suggesting that similar modifications could be explored for 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid .

-

Enzyme Inhibition Research:

- A study focused on the structure–activity relationship (SAR) of tetrahydropyran derivatives revealed that specific substitutions on the pyrrole ring could increase the inhibitory potency against HMG-CoA reductase, highlighting a potential pathway for optimizing the biological activity of this compound .

- Antimicrobial Efficacy Assessment:

Q & A

Q. What are the standard synthetic routes for 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves:

Cyclocondensation : Reacting pyrrole derivatives with tetrahydro-2H-pyran intermediates under acidic conditions (e.g., HCl catalysis) to form the pyran-pyrrole backbone.

Acetic Acid Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or ester hydrolysis.

-

Key Parameters : Temperature (40–60°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., p-toluenesulfonic acid).

-

Optimization : Use Design of Experiments (DoE) to vary molar ratios and reaction times. Monitor purity via HPLC and confirm yields gravimetrically .

- Data Table :

| Step | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | Pyrrole, THP derivative | HCl, 50°C, 12h | 65–75 | 90–95 |

| Acetic Acid Addition | Bromoacetic acid, K₂CO₃ | DMF, RT, 6h | 80–85 | 95–97 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., pyrrole protons at δ 6.5–7.0 ppm, pyran protons at δ 3.5–4.5 ppm).

- FT-IR : Verify carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Chromatography :

- HPLC : Purity assessment using a C18 column (MeCN:H₂O gradient).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and conformational stability of this compound?

- Methodology :

-

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to assess energy-minimized conformers.

-

Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water or DMSO) to study stability under physiological conditions.

-

Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

- Data Table :

| Parameter | Value (DFT) | Experimental (X-ray) |

|---|---|---|

| Bond Length (C-O) | 1.41 Å | 1.39 Å |

| Dihedral Angle (Pyran-Pyrrole) | 15° | 18° |

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodology :

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., axial vs. equatorial substituents on the pyran ring).

- Dynamic NMR : Analyze temperature-dependent splitting to detect rotational barriers (e.g., hindered pyrrole-pyran rotation).

- Comparative Analysis : Cross-validate with analogs (e.g., methyl-substituted derivatives) to identify systematic shifts .

Q. What methodologies are used to study its potential biological interactions (e.g., enzyme inhibition)?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; prioritize binding poses with ΔG < −7 kcal/mol.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1–100 μM).

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., IC₅₀ determination) in HEK293 or HeLa cell lines .

Notes on Data Contradictions and Optimization

- Example Conflict : Discrepancy between computational (DFT-predicted) and experimental (X-ray) bond angles may arise from crystal packing effects. Mitigate by simulating crystal environments using periodic boundary conditions .

- Reaction Optimization : Apply ICReDD’s feedback-loop approach: Use quantum chemical calculations to predict optimal solvent/catalyst combinations, then validate via high-throughput experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。